4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole
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Overview
Description
4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of benzyloxy, dimethylamino, and methoxy functional groups attached to the indole core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Functional Groups: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base. The dimethylamino group can be added via reductive amination using formaldehyde and dimethylamine. The methoxy group is typically introduced through methylation using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl chloride with a base like sodium hydroxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethylamino groups can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The methoxy group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile: Similar in structure but with a benzimidazole core.
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile: Another related compound with slight variations in functional groups.
Uniqueness
4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-methoxy-4-phenylmethoxy-1H-indol-3-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-21(2)12-15-11-20-16-9-10-17(22-3)19(18(15)16)23-13-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGZCSJZUKNQJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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